N,3,4-trimethylcyclohexan-1-amine
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Overview
Description
N,3,4-trimethylcyclohexan-1-amine: is an organic compound with the molecular formula C9H19N and a molecular weight of 141.25 g/mol . This compound is a derivative of cyclohexanamine, characterized by the presence of three methyl groups attached to the cyclohexane ring at positions 3 and 4, and an amine group at position 1 . It is a colorless liquid with a boiling point of approximately 173.4°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,3,4-trimethylcyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. The process begins with the methylation of cyclohexanone to form 3,4,4-trimethylcyclohexanone. This intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N,3,4-trimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Acyl chlorides or anhydrides are used in the presence of a base like pyridine for amide formation.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides or other substituted products.
Scientific Research Applications
Chemistry: N,3,4-trimethylcyclohexan-1-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials, such as polymers and resins .
Mechanism of Action
The mechanism of action of N,3,4-trimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity or function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Uniqueness: N,3,4-trimethylcyclohexan-1-amine is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and interaction with other molecules. This structural uniqueness can result in distinct physical and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C9H19N |
---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
N,3,4-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19N/c1-7-4-5-9(10-3)6-8(7)2/h7-10H,4-6H2,1-3H3 |
InChI Key |
AUOQLXYEMUHRAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)NC |
Origin of Product |
United States |
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